3,5-Diisopropoxybenzoic acid

Description

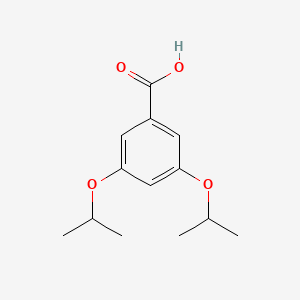

3,5-Diisopropoxybenzoic acid is a benzoic acid derivative featuring two isopropoxy groups at the 3- and 5-positions of the aromatic ring and a carboxylic acid group at the 1-position. Its synthesis involves the reduction of the parent acid using diisobutylaluminum hydride (DIBAL-H) in dichloromethane, yielding intermediates such as 3,5-diisopropoxybenzaldehyde and (3,5-diisopropoxybenzyl)methanol . Subsequent Aldol condensation with aldehydes or nitriles in ethanol under basic conditions (e.g., 40% KOH) generates functionalized resveratrol analogues, with purification via flash chromatography . The compound serves as a critical intermediate in synthesizing bioactive molecules, highlighting its utility in medicinal chemistry.

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

3,5-di(propan-2-yloxy)benzoic acid |

InChI |

InChI=1S/C13H18O4/c1-8(2)16-11-5-10(13(14)15)6-12(7-11)17-9(3)4/h5-9H,1-4H3,(H,14,15) |

InChI Key |

JDJUEYKZTTWEOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C(=O)O)OC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Features

The following table summarizes key attributes of 3,5-diisopropoxybenzoic acid and its analogues:

Key Observations:

Substituent Effects :

- 3,5-Diisopropoxybenzoic acid’s alkoxy groups enhance steric bulk and electron-donating effects, influencing solubility and reactivity in condensation reactions .

- Caffeic acid’s 3,4-dihydroxyphenyl group enables antioxidant activity and metal chelation, contrasting with the alkoxy-dominated behavior of 3,5-diisopropoxybenzoic acid .

- 3,5-Diisopropylsalicylic acid’s hydroxyl group at position 2 introduces acidity (pKa ~2.5–3.0), akin to salicylic acid, whereas the isopropyl groups reduce solubility in polar solvents .

- Synthetic Utility: 3,5-Diisopropoxybenzoic acid is pivotal in Aldol condensations due to its aldehyde intermediates . Caffeic acid undergoes oxidation to form quinones or polymerization products, limiting its use in multi-step syntheses . 3,5-Diisopropylsalicylic acid’s hydroxyl group facilitates esterification or coordination chemistry, but steric hindrance from isopropyl groups complicates electrophilic substitutions .

Physicochemical Properties

Solubility :

- 3,5-Diisopropoxybenzoic acid’s alkoxy groups reduce polarity, favoring solubility in organic solvents (e.g., dichloromethane, ethyl acetate) over water .

- Caffeic acid’s polar hydroxyl groups enhance water solubility (~1.2 g/L at 25°C), making it suitable for aqueous formulations .

- 3,5-Diisopropylsalicylic acid’s low polarity (density: 1.1205 g/cm³) and hydroxyl group result in moderate solubility in alcohols and acetone .

- Thermal Stability: Alkoxy groups in 3,5-diisopropoxybenzoic acid confer thermal stability (decomposition >200°C), advantageous for high-temperature reactions . Caffeic acid degrades at lower temperatures (~160°C) due to phenolic oxidation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-diisopropoxybenzoic acid, and how can its intermediates be isolated?

- Methodology :

- Reduction : Start with 3,5-diisopropoxybenzoic acid and reduce it using DIBAL-H in dichloromethane to yield a mixture of 3,5-diisopropoxybenzaldehyde and (3,5-diisopropoxybenzyl) alcohol. Purify via distillation or flash chromatography .

- Aldol Condensation : React intermediates like 2-(4-methoxyphenyl)acetonitrile with aldehydes/nitriles in ethanol under basic conditions (e.g., 40% KOH). Extract the product with ethyl acetate and purify using flash chromatography .

- Key Validation : Confirm product identity via -NMR and -NMR spectroscopy, focusing on characteristic peaks for isopropoxy groups (~1.2–1.4 ppm for CH and 4.5–5.0 ppm for OCH) .

Q. How should researchers handle 3,5-diisopropoxybenzoic acid safely in laboratory settings?

- Safety Protocols :

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles.

- Fire Safety : Use alcohol-resistant foam or CO extinguishers; avoid water jets (risk of spreading flammable solvents) .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical techniques are critical for characterizing 3,5-diisopropoxybenzoic acid and its derivatives?

- Primary Methods :

- NMR Spectroscopy : Assign peaks for isopropoxy groups and aromatic protons to confirm substitution patterns .

- Mass Spectrometry : Use EI-MS or ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Melting Point Analysis : Compare observed mp (140–144°C for analogs like 3,5-bis(trifluoromethyl)benzoic acid) to literature values .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of 3,5-diisopropoxybenzoic acid derivatives?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions to enhance solubility of aromatic intermediates .

- Catalyst Selection : Compare palladium catalysts (e.g., Pd/C vs. Pd(OAc)) in cross-coupling reactions to minimize side products .

- Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify optimal reaction times .

Q. What strategies resolve contradictions in biological activity data for 3,5-diisopropoxybenzoic acid analogs?

- Case Study : If anti-inflammatory activity varies across studies:

- Structural Analysis : Compare X-ray crystallography data (e.g., Hirshfeld surfaces) to assess hydrogen-bonding differences in co-crystals .

- Enzyme Assays : Use dose-response curves (IC) to evaluate inhibition of COX-1/2, correlating with substituent electronic effects (e.g., electron-withdrawing groups) .

Q. How do crystallographic studies inform the design of 3,5-diisopropoxybenzoic acid-based co-crystals?

- Methodology :

- Multi-Component Crystallization : Co-crystallize with partners like fumaric acid or 3-cyanopyridine. Analyze via differential scanning calorimetry (DSC) to confirm phase purity .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···O, C–H···π) using CrystalExplorer software .

- Data Interpretation : Fingerprint plots (e.g., Figure C10) reveal dominant H-bond contributions (>30% of surface contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.